2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide
Description
BenchChem offers high-quality 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-10-12(11(2)25-20-10)9-15(22)18-7-8-21-14-6-4-3-5-13(14)19-16(23)17(21)24/h3-6H,7-9H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
WKAYNQYPRYDQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects based on recent research findings.
Synthesis and Structural Properties
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The oxazole and quinoxaline moieties are crucial for imparting biological activity. The molecular formula is , with a molecular weight of approximately 329.4 g/mol .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | 329.4 g/mol |
| Purity | ≥95% |
Biological Activity
The biological activity of this compound has been evaluated through various assays, showcasing its potential as an antimicrobial and cytotoxic agent.
Antimicrobial Activity
Research indicates that compounds with oxazole and quinoxaline structures exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4 to 512 µg/mL, indicating varying degrees of potency .
Cytotoxicity
The cytotoxic potential of the compound was assessed using standard cell viability assays. Results suggest that it can induce apoptosis in cancer cell lines, which is attributed to its ability to interfere with cellular signaling pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's efficacy against S. aureus and E. coli, revealing MIC values of 8 µg/mL and 16 µg/mL respectively, indicating a strong antibacterial effect .
- Cytotoxicity in Cancer Cells : Another investigation focused on the compound's impact on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting a dose-dependent response .
Structure-Activity Relationship (SAR)
The biological activities of oxazole derivatives often correlate with their structural features. The presence of electronegative substituents enhances antimicrobial activity, while modifications in the quinoxaline structure may influence cytotoxic effects .
Table 2: Structure-Activity Relationships
| Functional Group | Effect on Activity |
|---|---|
| -Cl or -NO₂ | Increased antimicrobial activity |
| Quinoxaline moiety | Enhanced cytotoxicity |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with oxazole and quinoxaline derivatives exhibit significant anticancer properties. For instance, similar compounds have shown growth inhibition against various cancer cell lines such as OVCAR-8 and HCT-116, with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative and concentration used .
Antimicrobial Properties
The oxazole derivatives are known for their antimicrobial activities. Research indicates that compounds featuring similar structural motifs have been effective against both Gram-positive and Gram-negative bacteria. This suggests that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide might also possess noteworthy antimicrobial properties .
Enzyme Inhibition
The compound's structural characteristics may allow it to bind effectively to active sites of various enzymes. For example, the oxazole ring has been implicated in enhancing binding affinity towards lipoxygenase, an enzyme involved in inflammatory processes. This property could be leveraged for developing anti-inflammatory drugs .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available oxazole derivatives. The process may include:
- Formation of the Oxazole Ring : Using appropriate precursors such as aldehydes and amines.
- Quinoxaline Integration : The incorporation of quinoxaline moieties through condensation reactions.
- Final Acetylation : To yield the final acetamide product.
Each step requires careful optimization of reaction conditions to ensure high yield and purity.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify characteristic functional groups.
Recent Research Findings
A study published in 2023 highlighted the anticancer potential of similar oxazole-based compounds. The derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong antiproliferative effects .
Another investigation focused on the antimicrobial activity of related compounds showed effective inhibition against both bacterial strains and fungal pathogens, suggesting broad-spectrum antimicrobial potential .
Q & A
Q. What are optimized synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Step 1 : Condensation of precursors (e.g., oxadiazole or pyridine derivatives) with chloroacetyl chloride under reflux in triethylamine, as seen in analogous acetamide syntheses .
- Step 2 : Coupling reactions with hydroxyl-containing quinoxaline derivatives, using DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution .
- Purification : Recrystallization from pet-ether or ethyl acetate, monitored via TLC (Rf ~0.6 in CH₂Cl₂/MeOH 9:1) .
Example reaction table:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, triethylamine, reflux | 4 h | ~65% |
| 2 | K₂CO₃, DMF, room temperature | 12 h | ~58% |
Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Oxazole protons: δ 2.14 (s, 3H, CH₃), δ 1.50 (s, 3H, CH₃) .
- Quinoxaline NH/OH: δ 7.69 (br s, 1H) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Use deuterated solvents (e.g., CDCl₃) and reference internal standards (TMS) for calibration.
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Methodological Answer :
- Statistical Validation : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting spectral reproducibility .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian .
- Cross-Technique Correlations : Validate mass spectrometry (MS) results with high-resolution HPLC to rule out impurities .
Q. What methodologies are recommended for studying interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (Kd) for enzyme inhibition .
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) with target proteins (e.g., kinases) to predict binding modes .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to track metabolite formation .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize parameters (temperature, molar ratios) .
- Process Intensification : Use flow chemistry to enhance mixing and heat transfer during exothermic steps .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
Data Analysis and Computational Tools
Q. Which computational tools are effective for predicting physicochemical properties?
- Methodological Answer :
- LogP/Solubility : Use MarvinSketch or ACD/Labs with built-in QSPR models.
- Reactivity : Employ reaction path search algorithms (e.g., GRRM) to map intermediates .
- Toxicity : Leverage ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity .
Q. How can heterogeneous catalysis be integrated into the synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
